Fingolimod hydrochloride
Fingolimod hydrochloride
Fingolimod hydrochloride is the hydrochloride salt of 2-amino-2-[2-(4-octylphenyl) ethyl]-1,3-propanediol (fingolimod). It has a role as a sphingosine-1-phosphate receptor agonist, an immunosuppressive agent and a prodrug. It contains a fingolimod(1+).
Fingolimod Hydrochloride is the hydrochloride salt form of fingolimod, an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7).
A sphingosine-derivative and IMMUNOSUPPRESSIVE AGENT that blocks the migration and homing of LYMPHOCYTES to the CENTRAL NERVOUS SYSTEM through its action on SPHINGOSINE 1-PHOSPHATE RECEPTORS. It is used in the treatment of MULTIPLE SCLEROSIS.
See also: Fingolimod (has active moiety).
Fingolimod Hydrochloride is the hydrochloride salt form of fingolimod, an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7).
A sphingosine-derivative and IMMUNOSUPPRESSIVE AGENT that blocks the migration and homing of LYMPHOCYTES to the CENTRAL NERVOUS SYSTEM through its action on SPHINGOSINE 1-PHOSPHATE RECEPTORS. It is used in the treatment of MULTIPLE SCLEROSIS.
See also: Fingolimod (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
162359-56-0
VCID:
VC0515609
InChI:
InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H
SMILES:
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl
Molecular Formula:
C19H34ClNO2
Molecular Weight:
343.9 g/mol
Fingolimod hydrochloride
CAS No.: 162359-56-0
Inhibitors
VCID: VC0515609
Molecular Formula: C19H34ClNO2
Molecular Weight: 343.9 g/mol
Purity: 99%
* For research use only. Not for human or veterinary use.

Description | Fingolimod hydrochloride is the hydrochloride salt of 2-amino-2-[2-(4-octylphenyl) ethyl]-1,3-propanediol (fingolimod). It has a role as a sphingosine-1-phosphate receptor agonist, an immunosuppressive agent and a prodrug. It contains a fingolimod(1+). Fingolimod Hydrochloride is the hydrochloride salt form of fingolimod, an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7). A sphingosine-derivative and IMMUNOSUPPRESSIVE AGENT that blocks the migration and homing of LYMPHOCYTES to the CENTRAL NERVOUS SYSTEM through its action on SPHINGOSINE 1-PHOSPHATE RECEPTORS. It is used in the treatment of MULTIPLE SCLEROSIS. See also: Fingolimod (has active moiety). |
---|---|
CAS No. | 162359-56-0 |
Product Name | Fingolimod hydrochloride |
Molecular Formula | C19H34ClNO2 |
Molecular Weight | 343.9 g/mol |
IUPAC Name | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride |
Standard InChI | InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H |
Standard InChIKey | SWZTYAVBMYWFGS-UHFFFAOYSA-N |
SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl |
Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl |
Purity | 99% |
Related CAS | 162359-56-0 (HCl) 162359-55-9 (free base) |
Synonyms | 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride; fingolimod; fingolimod hydrochloride; FTY 720; FTY-720; FTY720; Gilenia; gilenya |
Reference | 1: Thomas K, Proschmann U, Ziemssen T. Fingolimod hydrochloride for the treatment of relapsing remitting multiple sclerosis. Expert Opin Pharmacother. 2017;18(15):1649‐1660. doi:10.1080/14656566.2017.1373093 2: Ward MD, Jones DE, Goldman MD. Overview and safety of fingolimod hydrochloride use in patients with multiple sclerosis. Expert Opin Drug Saf. 2014;13(7):989‐998. doi:10.1517/14740338.2014.920820 3: Tamakuwala M, Ratna W, Joshi A, Stagni G. Fingolimod hydrochloride gel shows promising therapeutic effects in a mouse model of atopic dermatitis. J Pharm Pharmacol. 2016;68(10):1268‐1277. doi:10.1111/jphp.12588 4: Tamakuwala M, Stagni G. Fingolimod Hydrochloride Gel for Dermatological Applications: Optimization of Formulation Strength and Effect of Colloidal Oatmeal (Aveeno®) as Penetration Enhancer. AAPS PharmSciTech. 2016;17(4):907‐914. doi:10.1208/s12249-015-0415-9 5: Chiba K, Yoshii N. Nihon Yakurigaku Zasshi. 2012;139(6):265‐274. doi:10.1254/fpj.139.265 6: Hussar DA, Zimmerman DE. New drugs: dabigatran etexilate mesylate, fingolimod hydrochloride, and ulipristal acetate. J Am Pharm Assoc (2003). 2011;51(1):122‐126. doi:10.1331/JAPhA.2011.11506 7: Wang JR, Li S, Zhu B, Mei X. Insight into the conformational polymorph transformation of a block-buster multiple sclerosis drug fingolimod hydrochloride (FTY 720). J Pharm Biomed Anal. 2015;109:45‐51. doi:10.1016/j.jpba.2015.02.018 8: Swain J, Mohapatra M, Borkar SR, Aidhen IS, Mishra AK. Study of aqueous phase aggregation of FTY720 (fingolimod hydrochloride) and its effect on DMPC liposomes using fluorescent molecular probes. Phys Chem Chem Phys. 2013;15(41):17962‐17970. doi:10.1039/c3cp53148a 9: Chitnis T, Arnold DL, Banwell B, et al. Trial of Fingolimod versus Interferon Beta-1a in Pediatric Multiple Sclerosis. N Engl J Med. 2018;379(11):1017‐1027. doi:10.1056/NEJMoa1800149 10: Mandal P, Gupta A, Fusi-Rubiano W, Keane PA, Yang Y. Fingolimod: therapeutic mechanisms and ocular adverse effects. Eye (Lond). 2017;31(2):232‐240. doi:10.1038/eye.2016.258 |
PubChem Compound | 107969 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume